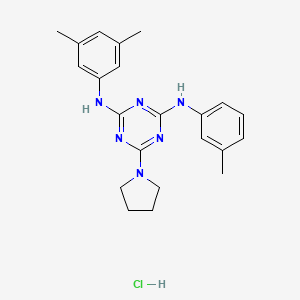
N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6 and its molecular weight is 410.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the triazine class. This compound has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N6·HCl. The compound features a triazine ring substituted with various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N6·HCl |
| Molecular Weight | 350.86 g/mol |
| CAS Number | 1179380-72-3 |
| Appearance | White to off-white powder |
Research indicates that the biological activity of this compound may be attributed to its interaction with specific enzymes and receptors. Initial studies suggest that it could bind effectively to glucocerebrosidase, an enzyme implicated in lysosomal storage disorders. This binding may modulate enzyme activity and potentially offer therapeutic benefits in conditions such as Gaucher's disease.
Anticancer Activity
Studies have shown that triazine derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells via mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound reveal promising results against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
Case Study 2: Antimicrobial Testing
In a separate study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones in agar diffusion assays, indicating effective antimicrobial action.
科学研究应用
Chemistry
- Reagent in Organic Synthesis : The compound serves as a building block for more complex molecules and is utilized in various organic synthesis reactions.
- Catalyst Development : It is being explored for its potential as a catalyst in chemical processes due to its unique structural properties.
Biology
- Biochemical Probes : N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has been investigated for its ability to act as a biochemical probe to study enzyme interactions and cellular pathways.
- Antiproliferative Activity : Studies have shown that derivatives of this compound exhibit selective antiproliferative properties against various cancer cell lines. For instance, compounds based on the triazine scaffold have demonstrated significant growth inhibition in triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .
Medicine
- Therapeutic Potential : The compound has been explored for potential therapeutic applications including anti-cancer and anti-inflammatory effects. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity to inhibit tumor growth .
Antiproliferative Screening
A study involving a library of 126 compounds based on the triazine scaffold assessed their antiproliferative activity against three breast cancer cell lines. The results indicated that several compounds effectively inhibited the growth of MDA-MB231 cells at concentrations as low as 10 µM .
Structure-Activity Relationship (SAR)
The structure–activity relationship analysis within this series led to the development of a 3D-QSAR model that assists in designing more potent anticancer agents. This model aids researchers in predicting the biological activity based on structural variations of the compounds .
Summary Table of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Reagent for organic synthesis | Used as building blocks for complex molecules |
| Biology | Biochemical probes | Selective antiproliferative effects on cancer cells |
| Medicine | Potential therapeutic agent | Anti-cancer and anti-inflammatory properties |
属性
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(3-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6.ClH/c1-15-7-6-8-18(12-15)23-20-25-21(24-19-13-16(2)11-17(3)14-19)27-22(26-20)28-9-4-5-10-28;/h6-8,11-14H,4-5,9-10H2,1-3H3,(H2,23,24,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQQGFMUUNLVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC(=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













